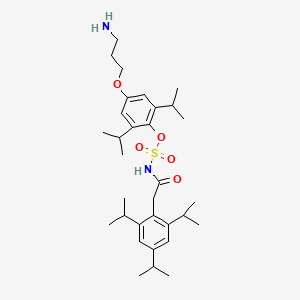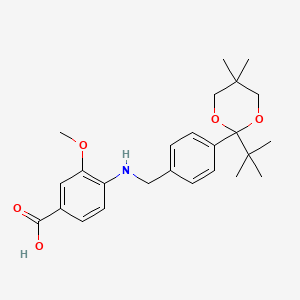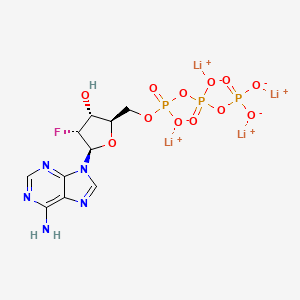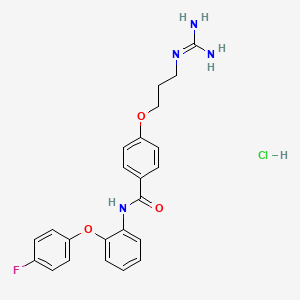
N-Formyl-L-sarcolysin
Vue d'ensemble
Description
N-Formyl-L-sarcolysin is a derivative of L-sarcolysin, which is a bifunctional alkylating agent. Alkylating agents are known for their ability to add alkyl groups to DNA, which can interfere with DNA replication and transcription, making them useful in cancer treatment. This compound is particularly noted for its enhanced stability and efficacy compared to its parent compound, L-sarcolysin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-L-sarcolysin typically involves the formylation of L-sarcolysin. This can be achieved through various methods, including the use of formic acid or formylating agents such as formic anhydride. The reaction is usually carried out under mild conditions to prevent degradation of the product. Catalysts such as metal/metal oxide-based catalysts or nanocatalysts can be employed to enhance the efficiency of the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of eco-friendly and green media, such as water or ionic liquids, is also explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: N-Formyl-L-sarcolysin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-formyl derivatives.
Reduction: Reduction reactions can convert it back to L-sarcolysin.
Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed under mild to moderate conditions.
Major Products:
Oxidation: N-formyl derivatives.
Reduction: L-sarcolysin.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
N-Formyl-L-sarcolysin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its interactions with DNA and proteins, providing insights into cellular processes.
Medicine: Its potential as an anticancer agent is explored due to its ability to alkylate DNA and inhibit tumor growth.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mécanisme D'action
N-Formyl-L-sarcolysin exerts its effects primarily through alkylation of DNA. The formyl group enhances its stability and allows for more efficient interaction with DNA. This alkylation can lead to cross-linking of DNA strands, preventing replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparaison Avec Des Composés Similaires
L-sarcolysin: The parent compound, less stable and less effective.
Melphalan: Another alkylating agent with similar properties but different stability and efficacy profiles.
N-formyl-kynurenine: A compound involved in the metabolism of tryptophan, with different biological roles
Uniqueness: N-Formyl-L-sarcolysin is unique due to its enhanced stability and efficacy compared to L-sarcolysin. Its formyl group provides additional stability, making it more effective in alkylating DNA and inhibiting tumor growth .
Propriétés
IUPAC Name |
3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamidopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3/c15-5-7-18(8-6-16)12-3-1-11(2-4-12)9-13(14(20)21)17-10-19/h1-4,10,13H,5-9H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOLNCDBPYJDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC=O)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954256 | |
| Record name | 4-[Bis(2-chloroethyl)amino]-N-(hydroxymethylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35849-41-3, 26367-45-3, 32526-17-3 | |
| Record name | N-Formylmelphalan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035849413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanine, DL- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Formyl-L-sarcolysin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[Bis(2-chloroethyl)amino]-N-(hydroxymethylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)

![4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid](/img/structure/B11930222.png)




![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)




![3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride](/img/structure/B11930289.png)
![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate](/img/structure/B11930293.png)
